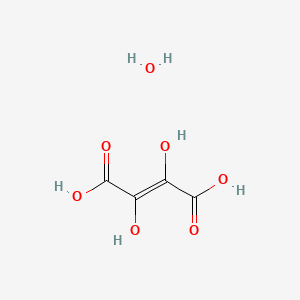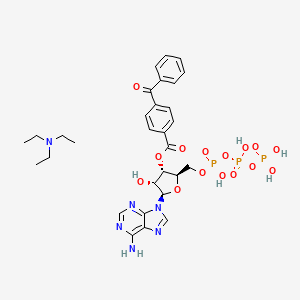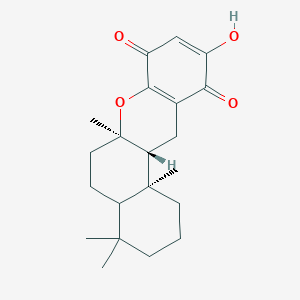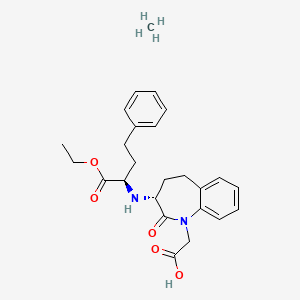![molecular formula C₁₂H₁₂N₂O₂ B1142176 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol CAS No. 61604-22-6](/img/structure/B1142176.png)
5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol: is an organic compound that belongs to the class of biphenyl derivatives This compound features two amino groups and two hydroxyl groups attached to a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol typically involves the reduction of 5,5’-dinitro-[1,1’-biphenyl]-2,2’-diol. One common method includes the following steps :
Nitration: The starting material, 2,2’-dihydroxybiphenyl, is nitrated to form 5,5’-dinitro-[1,1’-biphenyl]-2,2’-diol.
Reduction: The dinitro compound is then reduced using a reducing agent such as powdered iron in ethanol to yield 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce acylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol depends on its specific application. In biochemical assays, the compound may interact with enzymes or other proteins through hydrogen bonding and π-π stacking interactions. These interactions can affect the activity of the target molecules and provide insights into their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol: Similar structure but with amino and hydroxyl groups in different positions.
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diyl bis(trifluoromethanesulfonate): A derivative with trifluoromethanesulfonate groups.
Uniqueness
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-amino-2-(5-amino-2-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXZDJKCBWKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









